ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a unique combination of thiazolidine, pyrido[1,2-a]pyrimidine, and piperazine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the thiazolidine ring, followed by the construction of the pyrido[1,2-a]pyrimidine core. The final step involves the coupling of these intermediates with piperazine-1-carboxylate under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrido[1,2-a]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Details
Property | Value |
---|---|
Molecular Formula | C26H30N4O4S2 |
Molecular Weight | 526.7 g/mol |
IUPAC Name | This compound |
InChI Key | OITJCTUFFUSGHR-HKWRFOASSA-N |
The compound features a thiazolidinone ring, a pyrido-pyrimidine core, and a piperazine moiety, contributing to its biological activity.
Antioxidant Activity
Research indicates that derivatives of thiazolidinones, including the target compound, exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to inhibit lipid peroxidation effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity is often assessed using assays like the DPPH and TBARS methods, showing promising results in various studies .
Antimicrobial Properties
Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine has been evaluated for its antimicrobial activity against several bacterial strains. Studies have shown that thiazolidinone derivatives can exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Various thiazolidinone derivatives have shown cytotoxic effects against different cancer cell lines. For example, certain compounds have been reported to induce apoptosis in cancer cells through caspase-dependent pathways. The IC50 values for these compounds vary significantly depending on the specific cell lines tested; some derivatives exhibit IC50 values as low as 3.2 µM against MCF-7 breast cancer cells .
The biological activity of ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine involves interactions with specific molecular targets. These may include enzymes or receptors that regulate cellular processes. For instance, some studies suggest that these compounds can inhibit serine proteases or modulate signaling pathways associated with inflammation and cancer progression .
Study 1: Antioxidant Evaluation
A study conducted by Zvarec et al. highlighted the antioxidant capabilities of thiazolidinone derivatives. The researchers utilized the TBARS assay to evaluate lipid peroxidation inhibition, demonstrating that specific substitutions on the thiazolidinone ring significantly enhanced antioxidant activity .
Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial efficacy of thiazolidinone derivatives was tested against various bacterial strains. The results indicated that certain compounds exhibited potent antibacterial effects with MIC values ranging from 16 to 32 mg/ml against Staphylococcus aureus, showcasing their potential as therapeutic agents against bacterial infections .
Study 3: Anticancer Properties
Research published in a peer-reviewed journal examined the anticancer properties of thiazolidinone-based compounds. The study reported that specific derivatives could effectively induce apoptosis in human cancer cell lines, suggesting their potential role in cancer therapy .
Properties
Molecular Formula |
C24H29N5O4S2 |
---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O4S2/c1-4-6-9-29-22(31)18(35-24(29)34)15-17-20(25-19-16(3)8-7-10-28(19)21(17)30)26-11-13-27(14-12-26)23(32)33-5-2/h7-8,10,15H,4-6,9,11-14H2,1-3H3/b18-15- |
InChI Key |
UDQHOHLBOTXIDZ-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.